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Compound of Interest

Compound Name: Menthol-d2

Cat. No.: B12373230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and

structural characteristics of Menthol-d2. It is designed to be a valuable resource for

researchers, scientists, and professionals involved in drug development and various scientific

disciplines where isotopically labeled compounds are utilized. This document summarizes key

quantitative data, outlines relevant experimental methodologies, and visualizes associated

molecular interactions.

Core Chemical and Physical Properties
Menthol-d2 is the deuterated form of menthol, a naturally occurring cyclic monoterpene

alcohol. The incorporation of deuterium, a stable isotope of hydrogen, makes it a valuable tool

in analytical and metabolic studies. While specific physical property data for Menthol-d2 is not

readily available in the literature, the properties of unlabeled menthol serve as a very close

approximation due to the minimal impact of deuterium substitution on these macroscopic

characteristics.

Table 1: General and Physical Properties of Menthol-d2

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12373230?utm_src=pdf-interest
https://www.benchchem.com/product/b12373230?utm_src=pdf-body
https://www.benchchem.com/product/b12373230?utm_src=pdf-body
https://www.benchchem.com/product/b12373230?utm_src=pdf-body
https://www.benchchem.com/product/b12373230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Chemical Name
Cyclohexanol, 5-methyl-2-(1-

methylethyl-1,2-d2)-
[1]

Synonyms Menthol-d2 [1]

CAS Number 1335435-38-5 [1]

Molecular Formula C₁₀H₁₈D₂O [1]

Molecular Weight 158.29 g/mol N/A

Appearance
White crystalline solid with a

peppermint odor and taste.
[2]

Melting Point
~34-36 °C (for racemic

menthol)

Boiling Point ~216 °C (for racemic menthol)

Solubility

Very slightly soluble in water;

readily soluble in ethanol,

chloroform, and ether.

Table 2: Spectroscopic and Isotopic Data of Menthol-d2
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Property Description Reference

Isotopic Purity Typically ≥98% N/A

Typical Labeling Position

The exact position of the two

deuterium atoms can vary

depending on the synthesis. A

common commercially

available form is deuterated at

the 1 and 2 positions of the

isopropyl group.

¹H NMR

The proton NMR spectrum will

be similar to that of menthol,

but with the absence of signals

corresponding to the

deuterated positions.

¹³C NMR

The carbon-13 NMR spectrum

will show signals for all ten

carbon atoms. The carbons

bearing deuterium will exhibit a

characteristic triplet splitting

pattern due to C-D coupling

and will be shifted slightly

upfield.

Mass Spectrometry

The molecular ion peak in the

mass spectrum will be shifted

by +2 m/z units compared to

unlabeled menthol.

Chemical Structure
The fundamental structure of Menthol-d2 is identical to that of menthol, which consists of a

cyclohexane ring substituted with a methyl group, an isopropyl group, and a hydroxyl group.

The key difference lies in the substitution of two hydrogen atoms with deuterium atoms. The

specific location of these deuterium atoms is critical for the molecule's application, particularly
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in mechanistic and metabolic studies. While various deuterated isomers are possible, a

common form involves deuteration on the isopropyl group.

The stereochemistry of menthol is also a crucial aspect, with (-)-menthol being the most

common naturally occurring enantiomer. The relative orientation of the methyl, isopropyl, and

hydroxyl groups on the cyclohexane ring determines the specific diastereomer.

Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and

analysis of Menthol-d2, based on established methods for menthol and other deuterated

compounds.

Synthesis of Menthol-d2
The synthesis of Menthol-d2 typically involves the reduction of a suitable precursor, such as

menthone or pulegone, using a deuterium source.

General Protocol for the Deuteration of Menthone:

Precursor Preparation: Menthone is obtained either commercially or through the oxidation of

menthol.

Deuterium Source: A common deuterating agent is lithium aluminum deuteride (LiAlD₄) or

sodium borodeuteride (NaBD₄).

Reaction: Menthone is dissolved in an appropriate anhydrous solvent (e.g., diethyl ether or

tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

Reduction: The deuterating agent is added portion-wise to the solution of menthone at a

controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred

for a specified period to ensure complete reduction.

Quenching: The reaction is carefully quenched by the slow addition of water or a dilute acid

to decompose the excess deuterating agent and the resulting aluminum or boron complexes.

Extraction: The product, Menthol-d2, is extracted from the aqueous layer using an organic

solvent.
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Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or

Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is

then purified by column chromatography or distillation to yield pure Menthol-d2.

Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful technique for the separation, identification, and quantification of Menthol-
d2.

Sample Preparation: A dilute solution of Menthol-d2 is prepared in a volatile organic solvent

(e.g., hexane or dichloromethane).

GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

Injector Temperature: Typically set between 200-250 °C.

Oven Temperature Program: A temperature gradient is often employed, starting at a lower

temperature (e.g., 50-70 °C) and ramping up to a higher temperature (e.g., 200-250 °C) to

ensure good separation.

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

Mass Analyzer: Quadrupole or ion trap analyzers are common.

Data Acquisition: The mass spectrometer is operated in full scan mode to obtain the mass

spectrum or in selected ion monitoring (SIM) mode for targeted quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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NMR spectroscopy is essential for confirming the structure and determining the isotopic purity

of Menthol-d2.

Sample Preparation: 5-10 mg of the Menthol-d2 sample is dissolved in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum is acquired to

identify the proton signals and confirm the absence of signals at the deuterated positions.

¹³C NMR Spectroscopy: A proton-decoupled carbon-13 NMR spectrum is acquired to identify

all carbon signals. The carbons attached to deuterium will appear as triplets due to C-D

coupling.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) can be used to fully assign all proton and carbon signals and confirm the

connectivity of the molecule.

Signaling Pathways and Logical Relationships
Menthol, and by extension Menthol-d2, is well-known for its cooling sensation, which is

mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion

channel. The activation of this channel initiates a signaling cascade that is crucial for

thermosensation.

Menthol-d2 TRPM8 Ion Channel
(Cold and Menthol Receptor)

Binds and Activates

Ca²⁺ InfluxChannel Opening

Plasma Membrane

Phospholipase C (PLC)
Activation

Cellular Response
(Sensation of Cold)

PIP₂ Hydrolysis
Modulates Channel Activity

(Feedback Regulation)
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Click to download full resolution via product page

Caption: Signaling pathway of Menthol-d2 via TRPM8 activation.

The binding of Menthol-d2 to the TRPM8 channel, a non-selective cation channel located in

the plasma membrane of sensory neurons, induces a conformational change that opens the

channel pore. This opening allows for the influx of cations, primarily calcium (Ca²⁺) and sodium

(Na⁺), down their electrochemical gradients. The resulting depolarization of the neuron

generates an action potential that is transmitted to the central nervous system, where it is

interpreted as a cooling sensation. The influx of Ca²⁺ also initiates intracellular signaling

events, including the activation of Phospholipase C (PLC), which leads to the hydrolysis of

phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid that can modulate

TRPM8 channel activity.
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Caption: General workflow for the analysis of Menthol-d2.

This workflow illustrates the typical analytical process for characterizing a sample of Menthol-
d2. Following sample preparation, aliquots are subjected to GC-MS and NMR analysis. The

data from these techniques are then processed to confirm the chemical structure and

determine the isotopic purity of the compound.

In conclusion, Menthol-d2 is a valuable isotopically labeled compound with significant

applications in scientific research. Its chemical properties closely mirror those of its unlabeled

counterpart, while the presence of deuterium allows for its use as a tracer and internal standard
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in a variety of analytical and metabolic studies. The methodologies and pathways described in

this guide provide a foundational understanding for professionals working with this important

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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